molecular formula C6H12O6 B12412468 (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one

(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one

Katalognummer: B12412468
Molekulargewicht: 181.15 g/mol
InChI-Schlüssel: BJHIKXHVCXFQLS-AEZYFAHVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one is a complex organic compound characterized by multiple hydroxyl groups attached to a hexanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one typically involves the selective protection and deprotection of hydroxyl groups, followed by oxidation and reduction reactions. Common starting materials include hexose sugars, which undergo a series of chemical transformations to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve biotechnological approaches, such as the use of microbial fermentation, or chemical synthesis using advanced organic synthesis techniques. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzymatic Reactions: Acting as a substrate or inhibitor for enzymes involved in metabolic processes.

    Signal Transduction: Modulating signaling pathways that regulate cellular functions.

    Gene Expression: Influencing the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one include other polyhydroxyhexanones and hexoses, such as:

    D-Glucose: A common hexose sugar with multiple hydroxyl groups.

    D-Mannose: Another hexose sugar with a similar structure but different stereochemistry.

    Sorbitol: A sugar alcohol derived from glucose.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C6H12O6

Molekulargewicht

181.15 g/mol

IUPAC-Name

(3S,4R,5S)-1,3,4,5,6-pentahydroxy(513C)hexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i3+1

InChI-Schlüssel

BJHIKXHVCXFQLS-AEZYFAHVSA-N

Isomerische SMILES

C([13C@@H]([C@H]([C@@H](C(=O)CO)O)O)O)O

Kanonische SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.